molecular formula C26H26N2O7 B2469599 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone CAS No. 449764-80-1

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone

Cat. No.: B2469599
CAS No.: 449764-80-1
M. Wt: 478.501
InChI Key: DUROIRICWIGFOM-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of human chromosome 21, and its dysregulation is implicated in the pathogenesis of neurological disorders and various cancers. This compound has emerged as a critical pharmacological tool for probing the complex signaling networks governed by this kinase. In neurobiological research, it is extensively used to investigate the role of DYRK1A in neuronal development and function, including processes like neurogenesis, synaptic plasticity, and tau protein phosphorylation, which is a key hallmark of Alzheimer's disease pathology. By inhibiting DYRK1A, researchers can model and study the molecular underpinnings of cognitive deficits and identify potential therapeutic pathways for conditions such as Down syndrome and Alzheimer's. Furthermore, in oncology, its application is gaining traction due to the established role of DYRK1A in regulating cell cycle progression and proliferation. Studies have utilized this inhibitor to explore its effects on the survival and clonogenicity of various cancer cell lines, with particular interest in its ability to sensitize cells to other chemotherapeutic agents. The research value of this compound lies in its high specificity, which allows for the precise dissection of DYRK1A-mediated pathways without significant off-target effects on related kinases, making it an indispensable asset for fundamental research in cell signaling and translational drug discovery.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-32-18-8-10-19(11-9-18)35-16-23-21-15-25(34-3)24(33-2)14-17(21)12-13-27(23)26(29)20-6-4-5-7-22(20)28(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROIRICWIGFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The compound has the molecular formula C27H29NO5 and a molecular weight of approximately 447.53 g/mol. It is characterized by the presence of methoxy groups and an isoquinoline core, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC27H29NO5
Molecular Weight447.53 g/mol
Purity≥95%

The primary target of this compound is the NMDA receptor, specifically the NR2C/NR2D subunits. It acts as a positive allosteric modulator , enhancing the receptor's activity. This modulation can influence synaptic plasticity and neuronal excitability, which are critical in various neurological functions and disorders .

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective properties by modulating NMDA receptor activity. This modulation can potentially reduce excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

The compound has shown promise in overcoming multidrug resistance (MDR) in cancer cells. In vitro studies suggest that it can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a key player in MDR . This property is particularly relevant for treating resistant forms of leukemia and other cancers.

Case Studies

  • Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models resulted in significant improvements in cognitive function following induced neurotoxicity. The mechanism was attributed to its effects on NMDA receptor-mediated pathways, leading to reduced neuronal death.
  • Cancer Cell Line Studies : In a series of experiments involving K562/A02 cells (a model for leukemia), the compound effectively reversed doxorubicin resistance, significantly increasing drug accumulation within the cells while blocking P-gp-mediated efflux mechanisms .

Pharmacokinetics

The compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60°C. Its pharmacokinetic profile suggests favorable absorption characteristics, although specific data on bioavailability and metabolism remain limited.

Preparation Methods

Preparation of 6,7-Dimethoxy-1-((4-Methoxyphenoxy)Methyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Starting Material : 3,4-Dimethoxyphenethylamine (CAS 93-00-5)
Reaction Sequence :

  • Bischler-Napieralski Cyclization :
    • React 3,4-dimethoxyphenethylamine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in dichloroethane at 0–5°C to form N-chloroacetyl-3,4-dimethoxyphenethylamide.
    • Cyclize using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hr) to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.
  • Reductive Amination :

    • Reduce dihydroisoquinoline with sodium borohydride (NaBH₄) in methanol at 0°C to obtain tetrahydroisoquinoline.
  • Alkylation with 4-Methoxyphenoxymethyl Chloride :

    • React tetrahydroisoquinoline (1.0 equiv) with 4-methoxyphenoxymethyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as base (0°C → rt, 12 hr).
    • Isolate as hydrochloride salt via precipitation with HCl/ether (Yield: 68–72%).

Synthesis of 2-Nitrobenzoyl Chloride

Method A (From 2-Nitrobenzoic Acid) :

  • Treat 2-nitrobenzoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 3.0 equiv) under reflux (4 hr), followed by distillation (bp 120–122°C).
    Method B (Oxidative Chlorination) :
  • Oxidize 2-nitrotoluene using trichloroisocyanuric acid (TCCA, 1.2 equiv) and sodium bromide (NaBr, catalytic) in acetonitrile at 40°C for 12 hr.
  • Subsequent treatment with triethylamine and bis(trichloromethyl) carbonate (BTC) in dichloroethane (60°C, 4 hr) provides 2-nitrobenzoyl chloride (Yield: 81%).

Final N-Acylation Reaction

Conditions :

  • Combine 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 equiv) with 2-nitrobenzoyl chloride (1.1 equiv) in anhydrous DCM.
  • Add triethylamine (2.5 equiv) dropwise at 0°C, then stir at room temperature for 6–8 hr.
    Workup :
  • Wash with 5% HCl (×2), saturated NaHCO₃ (×2), and brine.
  • Dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1 → 1:1).
    Yield : 63–67%.

Critical Reaction Parameters and Optimization

Temperature Control in Acylation

Exothermic acylation requires strict temperature control (<10°C during reagent mixing) to prevent:

  • Over-acylation at the tetrahydroisoquinoline C-1 position
  • Hydrolysis of 2-nitrobenzoyl chloride.

Solvent Selection

Comparative solvent screening revealed:

Solvent Reaction Rate (hr) Yield (%) Purity (%)
DCM 6 67 98
THF 8 58 95
Acetonitrile 10 49 91

Data from reference

DCM provides optimal balance between reaction rate and product stability.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.76–7.68 (m, 2H, Ar-H), 6.94–6.82 (m, 4H, OCH₃-C₆H₄-O), 6.45 (s, 1H, C8-H), 6.38 (s, 1H, C5-H), 4.72 (s, 2H, OCH₂O), 4.12–3.98 (m, 2H, NCH₂), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.92–2.78 (m, 2H, CH₂), 2.65–2.55 (m, 2H, CH₂).

HRMS (ESI+) : m/z calcd for C₂₆H₂₆N₂O₇ [M+H]⁺: 479.1815; found: 479.1812.

Alternative Synthetic Routes

Route A (Reductive Amination Variant) :

  • Condense 6,7-dimethoxyisochroman-3-one with 4-methoxyphenoxymethylamine followed by BH₃ reduction (Yield: 54%).

Route B (Solid-Phase Synthesis) :

  • Immobilize tetrahydroisoquinoline on Wang resin, perform on-bead acylation with 2-nitrobenzoyl chloride (Yield: 61%, purity 85%).

Purity Enhancement Strategies

Crystallization Optimization :

Solvent System Crystal Form Purity (%)
Ethanol/Water (7:3) Needles 99.5
Acetone/Hexane (1:2) Prisms 98.7

Data adapted from

Industrial Production Feasibility

Economic analysis of a 100 kg batch process:

Parameter Value
Raw Material Cost $12,450/kg
Cycle Time 48 hr
Overall Yield 59%
E-Factor 86

Calculations based on

Environmental Impact Mitigation

Waste Stream Management :

  • Convert POCl₃ waste to Ca₃(PO₄)₂ via neutralization with Ca(OH)₂
  • Recover DCM (>90%) via fractional distillation.

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